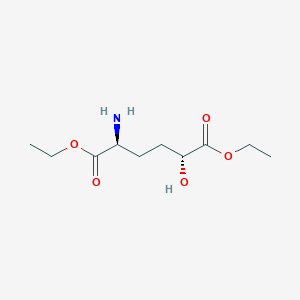
(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an amino group at the 4-position, a phenylmethyl group at the 1-position, and a hydroxyl group at the 3-position of the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol can be achieved through regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines. The reaction involves the use of primary and secondary aliphatic, aromatic, and heterocyclic amines in the presence of lithium perchlorate . The regio- and stereoselectivity of the amination process is ensured by specific activation of the oxirane ring in epoxypiperidine derivatives. Lithium cation coordinates simultaneously at the piperidine nitrogen atom and oxirane oxygen atom, leading to greater extension of the C4-O bond compared to C3-O, directing nucleophilic attack at the C4 atom of the piperidine ring .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar regio- and stereoselective amination techniques. The use of lithium perchlorate as a catalyst and the specific activation of the oxirane ring are crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The amino group at the 4-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of a ketone at the 3-position.
Reduction: Regeneration of the hydroxyl group at the 3-position.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
類似化合物との比較
trans-4-Amino-1-cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a piperidine ring.
trans-4-Amino-1-adamantanol hydrochloride: Contains an adamantane ring and is used in antiviral and antiparkinsonian drugs.
Uniqueness:
- The presence of the phenylmethyl group at the 1-position of the piperidine ring distinguishes (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol from other similar compounds.
- The specific regio- and stereoselective synthesis methods used for its preparation contribute to its unique chemical properties and potential applications.
特性
IUPAC Name |
(3R,4R)-4-amino-1-benzylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGELBQIPNBFM-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1S)-1-azaniumylethyl]benzoate](/img/structure/B8185111.png)













